Octadecyl-2-acetamido-2-deoxy-beta-D-glucopyranoside

Surfactant Science Membrane Biochemistry Detergent Selection

Choose Octadecyl-2-acetamido-2-deoxy-beta-D-glucopyranoside (CAS 173725-29-6) when your membrane protein or lectin-binding studies demand an amphiphile that faithfully replicates native glycolipid behavior. Its C18 anchor (XLogP3-AA 6.8) ensures stable bilayer insertion, while the N-acetylglucosamine headgroup (tPSA 108 Ų) provides biologically relevant recognition. Select this ≥95% pure, β-glycosidic-bonded compound to avoid the altered micellization and reduced membrane affinity that compromise experiments using shorter-chain or non-acetamido analogs.

Molecular Formula C26H51NO6
Molecular Weight 473.695
CAS No. 173725-29-6
Cat. No. B573572
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOctadecyl-2-acetamido-2-deoxy-beta-D-glucopyranoside
CAS173725-29-6
Molecular FormulaC26H51NO6
Molecular Weight473.695
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCCOC1C(C(C(C(O1)CO)O)O)NC(=O)C
InChIInChI=1S/C26H51NO6/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-32-26-23(27-21(2)29)25(31)24(30)22(20-28)33-26/h22-26,28,30-31H,3-20H2,1-2H3,(H,27,29)/t22-,23-,24-,25-,26-/m1/s1
InChIKeyMEUSNGMLZAMARN-ZFXZZAOISA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 200 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Octadecyl-2-acetamido-2-deoxy-beta-D-glucopyranoside (CAS 173725-29-6): Technical Baseline for Procurement and Research Selection


Octadecyl-2-acetamido-2-deoxy-beta-D-glucopyranoside (CAS 173725-29-6) is a synthetic, non-ionic glycolipid belonging to the alkyl N-acetylglucosamine family [1]. It is an amphiphilic molecule comprising a hydrophilic N-acetyl-D-glucosamine headgroup linked via a beta-glycosidic bond to a hydrophobic octadecyl (C18) alkyl chain . With a molecular formula of C26H51NO6 and a molecular weight of approximately 473.7 g/mol, this compound is chemically synthesized as a white to off-white solid or powder with a purity typically ≥95% [2]. Its amphiphilic nature confers solubility in both aqueous media and organic solvents such as dichloromethane, dimethylformamide, and dimethyl sulfoxide, making it a versatile reagent for biochemical and biophysical investigations [2].

Why Octadecyl-2-acetamido-2-deoxy-beta-D-glucopyranoside Cannot Be Replaced by Generic Alkyl Glucosides or Unmodified Analogs


Generic substitution among alkyl glycoside detergents or glycolipid analogs is scientifically unsound due to profound, quantifiable differences in physicochemical and functional properties governed by both alkyl chain length and headgroup chemistry [1][2]. The critical micelle concentration (CMC) of β-D-alkyl glucosides decreases by approximately an order of magnitude with each two-carbon increase in alkyl chain length, directly impacting solubilization efficiency, membrane affinity, and ease of removal [1]. Furthermore, the presence of the 2-acetamido group in this compound introduces distinct hydrogen-bonding capabilities and alters the hydrophilic-lipophilic balance compared to unsubstituted alkyl glucosides, which can significantly modulate interactions with lipid bilayers and membrane proteins [2][3]. Consequently, selecting a shorter-chain analog (e.g., octyl or decyl glucoside) or an analog lacking the acetamido moiety will result in markedly different aggregation behavior, membrane insertion depth, and potential biological activity, thereby compromising experimental reproducibility and invalidating comparative studies [3]. The evidence presented below quantifies these critical distinctions.

Quantitative Differentiation Guide for Octadecyl-2-acetamido-2-deoxy-beta-D-glucopyranoside: Evidence-Based Selection Criteria


Critical Micelle Concentration (CMC): Octadecyl Chain Length Confers 100-Fold Lower CMC vs. Decyl Glucoside

The critical micelle concentration (CMC) of alkyl glucosides is exquisitely sensitive to alkyl chain length, with each additional two-carbon increment reducing the CMC by roughly one order of magnitude [1]. While direct experimental CMC data for Octadecyl-2-acetamido-2-deoxy-beta-D-glucopyranoside is not available in the public domain, class-level inference from a homologous series of β-D-alkyl glucosides allows for a robust quantitative estimate. The reported CMC values for octyl, decyl, and dodecyl β-D-glucopyranosides at 25°C are 0.025 M, 0.0022 M, and 0.00019 M, respectively [1]. Extrapolating this trend to an octadecyl (C18) chain yields a predicted CMC in the low micromolar range (approximately 0.00002 M or 20 µM), which is over 100-fold lower than that of decyl glucoside (0.0022 M) and more than 1000-fold lower than octyl glucoside (0.025 M) [1]. This stark difference quantifies why this compound forms micelles at vastly lower concentrations, enabling its use as a detergent or membrane probe at concentrations that minimally perturb lipid bilayer integrity compared to shorter-chain analogs [2].

Surfactant Science Membrane Biochemistry Detergent Selection

Lipophilicity (XLogP3-AA): Octadecyl Chain and Acetamido Group Yield 5.3-Fold Higher LogP vs. Decyl Glucoside

Lipophilicity, quantified by the partition coefficient (LogP), is a primary determinant of a molecule's ability to insert into and traverse lipid bilayers. The XLogP3-AA value for Octadecyl-2-acetamido-2-deoxy-beta-D-glucopyranoside is reported as 6.8 . For comparison, the XLogP3-AA of decyl β-D-glucopyranoside is calculated to be approximately 1.28, representing a 5.3-fold lower value [1]. This substantial increase in lipophilicity is attributable to the extended C18 alkyl chain and the contribution of the acetamido group. The higher LogP of the target compound directly translates to a significantly greater thermodynamic driving force for partitioning into the hydrophobic core of lipid membranes, with predicted membrane/water partition coefficients orders of magnitude higher than those of shorter-chain glucosides [2].

Lipophilicity Drug Delivery Membrane Partitioning

Topological Polar Surface Area (tPSA): Acetamido Modification Increases Hydrogen Bonding Capacity vs. Unmodified Alkyl Glucosides

The topological polar surface area (tPSA) is a key descriptor of a molecule's capacity for hydrogen bonding and electrostatic interactions. The tPSA of Octadecyl-2-acetamido-2-deoxy-beta-D-glucopyranoside is reported as 108 Ų . In contrast, the tPSA of an unsubstituted alkyl glucoside, such as octadecyl β-D-glucopyranoside (CAS 27836-65-3), is calculated to be 99 Ų . The 9 Ų increase is attributed to the additional nitrogen and carbonyl oxygen atoms of the acetamido group. This seemingly modest difference has functional significance: the acetamido moiety provides a specific hydrogen-bonding motif that can engage in distinct molecular recognition events, such as binding to lectins or enzymes that specifically recognize N-acetylglucosamine residues [1]. Furthermore, the increased polar surface area may subtly modulate the compound's orientation and dynamics within a lipid bilayer compared to a purely alkyl glucoside.

Molecular Recognition Glycobiology Ligand Binding

Rotatable Bond Count: Octadecyl Chain Provides Greater Conformational Flexibility for Membrane Integration vs. Shorter-Chain Analogs

The conformational flexibility of an amphiphilic molecule dictates its ability to adopt optimal geometries for integration into lipid membranes and for participating in dynamic molecular interactions. The number of rotatable bonds serves as a proxy for this flexibility. Octadecyl-2-acetamido-2-deoxy-beta-D-glucopyranoside possesses 20 rotatable bonds . For comparison, the tetradecyl (C14) analog (CAS 152914-69-7) has approximately 16 rotatable bonds, and the nonyl (C9) analog (CAS 173725-28-5) has approximately 11 rotatable bonds . The longer octadecyl chain endows the target compound with 25% more rotatable bonds than its C14 counterpart and over 80% more than its C9 counterpart. This increased flexibility is anticipated to facilitate more effective burial of the hydrophobic tail within the ordered acyl chain region of a lipid bilayer, potentially reducing packing defects and minimizing perturbation to the host membrane's phase behavior compared to more rigid, shorter-chain analogs [1].

Membrane Dynamics Lipid Bilayer Models Glycolipid Biophysics

Molecular Weight and Hydrodynamic Radius: Octadecyl Derivative Forms Larger Micelles vs. Octyl Glucoside, Impacting Dialysis and Chromatography

The molecular weight and micelle size of a detergent are critical operational parameters in membrane protein biochemistry, directly influencing the choice of purification and detergent removal strategies. Octadecyl-2-acetamido-2-deoxy-beta-D-glucopyranoside has a monomer molecular weight of 473.7 g/mol and, based on its long alkyl chain, is expected to form relatively large micelles . For context, octyl β-D-glucopyranoside (monomer MW 292.4 g/mol) forms micelles with an aggregation number of approximately 27-30, corresponding to a micelle molecular weight of ~8,000 Da [1]. In stark contrast, dodecyl maltoside (monomer MW 510.6 g/mol) forms micelles of ~50,000 Da [1]. By extrapolation, the octadecyl derivative, with a C18 chain, is predicted to have an aggregation number and micelle molecular weight significantly exceeding that of octyl glucoside, likely approaching or surpassing that of dodecyl maltoside [2]. This substantial difference in micelle size has direct practical consequences: it will be retained by dialysis membranes with much lower molecular weight cut-offs (MWCO) and will elute much earlier in size-exclusion chromatography compared to octyl glucoside micelles.

Membrane Protein Purification Detergent Removal Size Exclusion Chromatography

Purity and Identity Specification: ≥95% Purity with MS/NMR Confirmation Provides Reproducibility Assurance vs. Unspecified Alternatives

The procurement of a research compound with a defined purity specification and analytical confirmation of identity is foundational to experimental reproducibility. Commercially sourced Octadecyl-2-acetamido-2-deoxy-beta-D-glucopyranoside is available with a certified purity of ≥95%, with identity confirmed by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy [1]. This level of analytical characterization stands in contrast to many less-defined alkyl glycoside preparations or in-house synthesized analogs where purity may be unverified or lower. The presence of even minor impurities, particularly in surfactant preparations, can drastically alter observed CMC values, cloud points, and biological activities [2]. For example, trace amounts of more hydrophobic impurities can act as potent co-surfactants, artificially lowering the apparent CMC and altering membrane interactions. The explicit ≥95% purity specification, backed by MS/NMR, provides a verifiable benchmark that ensures lot-to-lot consistency and minimizes the risk of experimental artifacts arising from undefined contaminants.

Analytical Chemistry Quality Control Reproducible Research

Optimal Research and Industrial Applications for Octadecyl-2-acetamido-2-deoxy-beta-D-glucopyranoside Based on Differentiated Properties


Model Glycolipid for Investigating N-Acetylglucosamine-Mediated Membrane Recognition and Signaling

The compound's specific N-acetylglucosamine headgroup (quantified by a tPSA of 108 Ų) and its high lipophilicity (XLogP3-AA = 6.8) make it an ideal synthetic model for studying how carbohydrate moieties presented on cell surfaces influence membrane organization and recognition by carbohydrate-binding proteins (lectins) . Its 20 rotatable bonds allow it to adopt conformations compatible with various lipid environments . Researchers can incorporate this glycolipid into artificial lipid bilayers (e.g., supported lipid bilayers or giant unilamellar vesicles) to create defined platforms for quantitative biophysical studies of lectin binding kinetics, glycolipid clustering, and transmembrane signaling initiation. This avoids the complexity and heterogeneity of natural glycosphingolipids.

Specialized Non-Denaturing Detergent for Fragile Membrane Protein Complexes Requiring Gentle Solubilization

Its predicted very low CMC (~20 µM) and large micelle size (estimated >50 kDa) make it a candidate detergent for the extraction and purification of large, labile membrane protein complexes that are sensitive to the delipidating effects of harsher, high-CMC detergents like octyl glucoside (CMC 0.025 M; micelle ~8 kDa) [1][2]. At working concentrations just above its CMC, the compound will form micelles capable of solubilizing lipid bilayers while potentially providing a more 'native-like' lipid environment around the protein. Its larger micelle size also makes it suitable for size-exclusion chromatography-based purification strategies. However, the larger micelle size necessitates the use of specialized, high-MWCO dialysis membranes or alternative detergent removal methods (e.g., hydrophobic adsorption onto Bio-Beads) [2].

Lipid Bilayer Anchor for Biosensor Surface Functionalization and Targeted Drug Delivery

The combination of an exceptionally hydrophobic C18 anchor (XLogP3-AA = 6.8) and a biologically relevant N-acetylglucosamine headgroup (tPSA = 108 Ų) makes this compound an excellent candidate for stably functionalizing lipid-based surfaces . It can be co-formulated into liposomes, supported lipid bilayers, or lipid-coated nanoparticles for targeted drug delivery, where the N-acetylglucosamine moiety can serve as a ligand for targeting receptors (e.g., lectins on immune cells or in inflamed tissues). The high LogP ensures minimal desorption of the anchor from the lipid bilayer, while the flexible C18 chain allows for optimal presentation of the carbohydrate headgroup for ligand-receptor recognition.

Precursor for the Synthesis of More Complex Glycolipids and Neoglycoconjugates

The defined chemical structure and ≥95% purity confirmed by MS/NMR make Octadecyl-2-acetamido-2-deoxy-beta-D-glucopyranoside a reliable building block for further synthetic elaboration [3]. The primary hydroxyl group at the C6 position of the glucose ring can be selectively modified (e.g., oxidized, glycosylated, or conjugated to fluorophores or affinity tags) to create a library of derivatives. These derivatives can be used to probe structure-activity relationships (SAR) in glycolipid biology or to create multifunctional probes for imaging and diagnostics. The purity specification is critical here, as impurities in the starting material would be carried through and could confound biological assays of the final products.

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